Home > Products > Screening Compounds P41928 > 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine - 28289-54-5

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Catalog Number: EVT-311838
CAS Number: 28289-54-5
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, a brain region crucial for motor control. [] Its discovery stemmed from an accidental synthesis during attempts to create a new synthetic opioid. [] MPTP's ability to induce a Parkinsonian syndrome in humans and primates led to its widespread adoption as a tool to create animal models for Parkinson's disease research. [] These models have been invaluable for investigating the pathophysiology of Parkinson's disease, exploring potential therapeutic targets, and testing the efficacy of new drugs. []

Future Directions

Developing More Refined Models: Future research aims to develop more refined MPTP models that better capture the progressive nature of Parkinson's disease and the complexities of its pathophysiology. This includes exploring chronic MPTP administration regimens and developing models that incorporate genetic and environmental factors relevant to the human disease. []

1-Methyl-4-phenylpyridinium (MPP+)

Compound Description: 1-Methyl-4-phenylpyridinium (MPP+) is a toxic metabolite of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). It is formed by the oxidation of MPTP by the enzyme monoamine oxidase B (MAO-B), primarily in astrocytes within the brain. MPP+ exhibits selective toxicity towards dopaminergic neurons in the substantia nigra pars compacta, a brain region crucial for motor control. This neurotoxic effect is attributed to its high affinity for the dopamine transporter (DAT), leading to its accumulation within dopaminergic neurons. Once inside, MPP+ disrupts mitochondrial function, particularly by inhibiting complex I of the electron transport chain, ultimately leading to oxidative stress and cell death. [, , , ]

Relevance: MPP+ is the primary toxic metabolite of MPTP and plays a central role in the neurotoxicity observed in MPTP-induced Parkinsonism. Understanding the mechanisms of MPP+ toxicity is crucial for developing strategies to prevent or treat Parkinson's disease. The structural similarity between MPTP and MPP+ highlights the metabolic activation of MPTP into a more toxic species. [, , , ]

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide

Compound Description: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide is a metabolite of MPTP formed by the action of flavin-containing monooxygenase (FMO) enzymes. Unlike MPP+, MPTP N-oxide is not directly toxic to dopaminergic neurons. []

Relevance: The formation of MPTP N-oxide represents a detoxification pathway for MPTP, diverting it from the MAO-B-mediated conversion to the toxic MPP+. This alternative metabolic route highlights the importance of FMO enzymes in modulating MPTP toxicity. []

4-Phenyl-1,2,3,6-tetrahydropyridine

Compound Description: 4-Phenyl-1,2,3,6-tetrahydropyridine is another metabolite of MPTP generated by cytochrome P450 enzymes. Like MPTP N-oxide, 4-phenyl-1,2,3,6-tetrahydropyridine does not exhibit direct neurotoxicity towards dopaminergic neurons. []

1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'-CH3-MPTP)

Compound Description: 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'-CH3-MPTP) is an analog of MPTP with a methyl substitution on the phenyl ring. It is metabolized by both MAO-A and MAO-B, leading to the formation of its corresponding pyridinium metabolite. Similar to MPTP, 2'-CH3-MPTP causes degeneration of dopamine terminals in mice. []

Relevance: 2'-CH3-MPTP serves as a valuable tool to investigate the role of MAO-A in MPTP-like neurotoxicity. Its structural similarity to MPTP, with a minor modification resulting in metabolism by both MAO-A and MAO-B, provides insights into the structure-activity relationship of tetrahydropyridine derivatives and their neurotoxic potential. []

L-3,4-Dihydroxyphenylalanine (L-DOPA)

Compound Description: L-3,4-Dihydroxyphenylalanine (L-DOPA) is the gold standard treatment for Parkinson's disease. It is a precursor to dopamine and can cross the blood-brain barrier, effectively increasing dopamine levels in the brain. [, , ]

Source and Classification

MPTP is synthesized during the production of desmethylprodine, an opioid analgesic. It is classified under several categories including neurochemicals, dopamine receptor modulators, and compounds associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Its chemical formula is C12H15NC_{12}H_{15}N, with a molecular weight of 173.25 g/mol .

Synthesis Analysis

The synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was first reported in 1947 by Ziering et al., who produced it through the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone. This initial synthesis aimed to explore its potential as an analgesic .

Synthetic Methods

  1. Reagents: The primary reagents include phenylmagnesium bromide and 1-methyl-4-piperidinone.
  2. Reaction Conditions: The reaction typically requires anhydrous conditions to prevent hydrolysis of the reagents.
  3. Yield and Purity: The product can be purified using techniques such as recrystallization or chromatography to achieve high purity levels (>95%) suitable for research applications .
Molecular Structure Analysis

The molecular structure of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine features a tetrahydropyridine ring with a methyl group and a phenyl group attached.

Structural Details

  • Molecular Formula: C12H15NC_{12}H_{15}N
  • Molecular Weight: 173.25 g/mol
  • SMILES Notation: CN1CCC(=CC1)c2ccccc2
  • InChI: InChI=1S/C12H15N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3

This structure allows MPTP to cross the blood-brain barrier effectively due to its lipophilic nature .

Chemical Reactions Analysis

Upon entering the brain, MPTP undergoes metabolic conversion primarily mediated by monoamine oxidase B (MAO-B), leading to the formation of the toxic metabolite MPP+.

Key Reactions

  1. Oxidation by MAO-B: MPTP is oxidized to MPP+, which is highly neurotoxic.
  2. Mechanism of Neurotoxicity: MPP+ selectively accumulates in dopaminergic neurons where it inhibits mitochondrial complex I, leading to oxidative stress and neuronal death .
Mechanism of Action

The mechanism by which 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induces neurotoxicity involves several steps:

  1. Metabolism: MPTP is metabolized by MAO-B into MPP+, which then enters dopaminergic neurons via the dopamine transporter.
  2. Inhibition of Complex I: MPP+ inhibits complex I of the electron transport chain in mitochondria, disrupting ATP production.
  3. Oxidative Stress: The inhibition leads to increased production of reactive oxygen species (ROS), contributing to cell death .
Applications

The primary application of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lies in its use as a research tool for studying Parkinson's disease:

  1. Animal Models: MPTP is used to induce Parkinsonian symptoms in various animal models, facilitating research into disease mechanisms and potential therapies .
  2. Neurotoxicity Studies: It serves as a standard compound for evaluating neuroprotective agents and understanding mitochondrial dysfunction in neuronal cells .
  3. Pharmaceutical Research: Investigating the effects of MAO inhibitors and other neuroprotective strategies against MPTP-induced toxicity contributes significantly to drug development efforts targeting neurodegenerative diseases .
Chemical and Pharmacological Properties of MPTP

Structural Characterization and Synthesis Pathways

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a lipophilic tertiary amine with the molecular formula C₁₂H₁₅N and a molar mass of 173.26 g/mol. Structurally, it features a piperidine ring with conjugated double bonds and aromatic systems. The tetrahydropyridine core includes a methyl group at the N1 position and a phenyl ring at the C4 position, which is critical for its biological activity [1] [6]. The planar phenyl ring facilitates interactions with enzymatic sites, while the tertiary amine enables protonation under physiological conditions.

Table 1: Key Structural Descriptors of MPTP

PropertyValue
IUPAC Name1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Molecular FormulaC₁₂H₁₅N
Molar Mass173.26 g/mol
Ring SystemPiperidine with Δ1,2,3,6 unsaturation
Key Functional GroupsTertiary amine, phenyl substituent

The synthesis of MPTP was first reported in 1947 via a Grignard reaction between phenylmagnesium bromide and 1-methyl-4-piperidone, yielding MPTP as a potential analgesic intermediate [6]. This one-step process remains the primary industrial route. The compound’s crystalline form melts at 40°C and boils between 128–132°C at low pressure (12 Torr), with slight water solubility but high solubility in organic solvents, reflecting its lipophilicity [6].

Physicochemical Properties and Blood-Brain Barrier Permeability

MPTP’s blood-brain barrier (BBB) permeability is governed by its small molecular weight (173.26 g/mol), moderate lipophilicity (LogP ≈ 2.5), and neutral charge at physiological pH. These properties enable rapid passive diffusion through endothelial cell membranes via transcellular pathways, bypassing tight junctions [3] [7]. Computational models of BBB permeability indicate that compounds with molecular weight <400 Da and LogP values of 1.5–3.0 optimally penetrate the brain, aligning with MPTP’s profile [3].

Table 2: Physicochemical Properties Influencing MPTP’s BBB Permeability

PropertyValue/RangeBBB Permeability Implication
Molecular Weight173.26 DaFavorable for passive diffusion
LogP~2.5Optimal lipid solubility
ChargeNeutralAvoids efflux transporters
Polar Surface AreaLowEnhances membrane crossing

BBB disruption in Parkinson’s disease models exacerbates MPTP toxicity. Studies show MPTP reduces expression of tight junction proteins (occludin, ZO-1) in the striatum and substantia nigra, increasing paracellular leakage [7] [10]. Pharmacological agents like caffeine and beta-caryophyllene mitigate MPTP-induced BBB damage by restoring occludin/ZO-1 levels and reducing endothelial permeability [7] [10]. This highlights the bidirectional relationship between MPTP and BBB integrity: while MPTP’s properties facilitate initial entry, its metabolites subsequently compromise barrier function.

Metabolic Activation via Monoamine Oxidase B to 1-Methyl-4-phenylpyridinium

MPTP itself is non-toxic but undergoes enzymatic activation primarily in astrocytes. Monoamine oxidase B (MAO-B) catalyzes a two-step oxidation: first converting MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺), then to the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺) [4] [6]. This process is irreversible and inhibited by MAO-B antagonists like selegiline and rasagiline, which block MPTP’s conversion to MPP⁺ [4] [8].

Table 3: Key Steps in MPTP Metabolic Activation

StepSubstrateEnzymeProductInhibitors
1MPTPMAO-BMPDP⁺Selegiline, rasagiline
2MPDP⁺Spontaneous/MAO-BMPP⁺N/A

MPP⁺’s positive charge prevents BBB efflux, trapping it in the brain. It enters dopaminergic neurons via the dopamine transporter (DAT), exploiting the transporter’s affinity for cationic substrates [2] [6]. Once intracellular, MPP⁺ accumulates in mitochondria, where it inhibits complex I of the electron transport chain (NADH:ubiquinone oxidoreductase) at nanomolar concentrations. This inhibition depletes ATP and generates reactive oxygen species (ROS), culminating in neuronal apoptosis [2] [4]. Notably, MAO-B activity varies by species, explaining rodents’ relative resistance compared to primates [6].

Comparative Analysis with Analogous Neurotoxins

MPTP shares mechanistic features with pesticides like rotenone and paraquat but exhibits distinct pathways.

Table 4: Comparative Neurotoxin Mechanisms

NeurotoxinBBB PermeabilityActivation MechanismPrimary Molecular TargetSelectivity for Dopaminergic Neurons
MPTPHigh (passive diffusion)MAO-B-dependent to MPP⁺Mitochondrial complex IHigh (DAT-dependent uptake)
RotenoneHigh (lipophilicity)Direct inhibitionMitochondrial complex ILow (non-selective distribution)
ParaquatModerate (active transport suspected)Redox cyclingGenerates superoxide radicalsLow (no DAT affinity)

Key Comparisons:1. Metabolic Activation:- MPTP requires MAO-B-mediated activation to MPP⁺, whereas rotenone and paraquat act directly without conversion [5] [9]. Paraquat’s structural similarity to MPP⁺ does not confer DAT affinity or complex I inhibition; instead, it generates superoxide via redox cycling [5].

  • Mitochondrial Dysfunction:
  • Both MPP⁺ and rotenone inhibit complex I, but with differing potencies. Rotenone binds the hydrophobic ubiquinone site with picomolar affinity, while MPP⁺ competes at the polar substrate channel [9]. Paraquat disrupts complex III only at millimolar concentrations, making complex I inhibition physiologically irrelevant [5].
  • Cellular Selectivity:
  • MPTP/MPP⁺ selectively targets dopaminergic neurons via DAT uptake. Rotenone accumulates in mitochondria universally but causes nigrostriatal damage due to this region’s high energy demands. Paraquat enters astrocytes via neutral amino acid transporters but lacks dopaminergic specificity [5] [9].
  • Oxidative Stress Pathways:
  • All three toxins elevate ROS, but through distinct mechanisms: MPP⁺ generates hydroxyl radicals via complex I inhibition, rotenone produces superoxide from disrupted electron flow, and paraquat undergoes NADPH-dependent redox cycling [9].

MPTP remains the gold standard for modeling Parkinson’s disease due to its specificity for dopaminergic neurons and reproducible nigrostriatal degeneration in primates. However, comparative studies reveal that overlapping mechanisms (e.g., mitochondrial dysfunction) may converge in sporadic Parkinson’s disease pathogenesis [5] [9].

Properties

CAS Number

28289-54-5

Product Name

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

IUPAC Name

1-methyl-4-phenyl-3,6-dihydro-2H-pyridine

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C12H15N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3

InChI Key

PLRACCBDVIHHLZ-UHFFFAOYSA-N

SMILES

CN1CCC(=CC1)C2=CC=CC=C2

Synonyms

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
MPTP
N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Canonical SMILES

CN1CCC(=CC1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.